molecular formula C21H29NO B13045707 3-(2-(Isopentyl(phenethyl)amino)ethyl)phenol

3-(2-(Isopentyl(phenethyl)amino)ethyl)phenol

Cat. No.: B13045707
M. Wt: 311.5 g/mol
InChI Key: SPNKPIHSZGSXHQ-UHFFFAOYSA-N
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Description

3-(2-(Isopentyl(phenethyl)amino)ethyl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its complex structure, which includes an isopentyl group, a phenethyl group, and an aminoethyl chain, all connected to a phenol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Isopentyl(phenethyl)amino)ethyl)phenol can be achieved through several methods. One common approach involves the alkylation of phenol with an appropriate alkyl halide in the presence of a base. The reaction typically proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the alkyl halide, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Isopentyl(phenethyl)amino)ethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and amines.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

3-(2-(Isopentyl(phenethyl)amino)ethyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-(Isopentyl(phenethyl)amino)ethyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The aminoethyl chain may interact with receptors or ion channels, modulating their function. These interactions can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    Phenol: The simplest member of the phenol family, with a single hydroxyl group attached to a benzene ring.

    2-Phenylethanol: Contains a phenethyl group attached to an alcohol.

    Isopentylamine: Features an isopentyl group attached to an amine.

Uniqueness

3-(2-(Isopentyl(phenethyl)amino)ethyl)phenol is unique due to its complex structure, which combines multiple functional groups and aromatic systems. This complexity allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C21H29NO

Molecular Weight

311.5 g/mol

IUPAC Name

3-[2-[3-methylbutyl(2-phenylethyl)amino]ethyl]phenol

InChI

InChI=1S/C21H29NO/c1-18(2)11-14-22(15-12-19-7-4-3-5-8-19)16-13-20-9-6-10-21(23)17-20/h3-10,17-18,23H,11-16H2,1-2H3

InChI Key

SPNKPIHSZGSXHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN(CCC1=CC=CC=C1)CCC2=CC(=CC=C2)O

Origin of Product

United States

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